Cas no 926231-85-8 (N-1-(4-fluorophenyl)ethylcyclopropanamine)

N-1-(4-fluorophenyl)ethylcyclopropanamine is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclopropane ring adjacent to an amine group, combined with a 4-fluorophenyl moiety, which may enhance binding affinity and metabolic stability in bioactive compounds. The fluorine substitution can influence electronic properties and lipophilicity, making it useful in the design of CNS-targeting molecules or enzyme inhibitors. This compound serves as a versatile intermediate for synthesizing more complex structures, particularly in medicinal chemistry, where fluorinated analogs are often explored for improved pharmacokinetic profiles. Its well-defined stereochemistry further supports precise structure-activity relationship studies.
N-1-(4-fluorophenyl)ethylcyclopropanamine structure
926231-85-8 structure
商品名:N-1-(4-fluorophenyl)ethylcyclopropanamine
CAS番号:926231-85-8
MF:C11H14FN
メガワット:179.233966350555
CID:1974137
PubChem ID:16778430

N-1-(4-fluorophenyl)ethylcyclopropanamine 化学的及び物理的性質

名前と識別子

    • N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine
    • N-(1-(4-fluorophenyl)ethyl)cyclopropanamine
    • AGN-PC-015XG5
    • CTK6A5089
    • SBB074416
    • AG-C-73345
    • cyclopropyl[(4-fluorophenyl)ethyl]amine
    • CYCLOPROPYL-[1-(4-FLUORO-PHENYL)-ETHYL]-AMINE
    • N-1-(4-fluorophenyl)ethylcyclopropanamine
    • 926231-85-8
    • AKOS000134377
    • DB-319041
    • N-(1-(4-fluorophenyl)ethyl)cyclopropanaMine, 98+% C11H14FN, MW: 179.23
    • EN300-162705
    • DTXSID60588359
    • Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl ]-amine
    • AKOS017280059
    • N-(1-(4-fluorophenyl)ethyl)cyclopropanaMine, 98+% C11H14FN, MW
    • MDL: MFCD09050918
    • インチ: InChI=1S/C11H14FN/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
    • InChIKey: NJOWFYKNUVBXGE-UHFFFAOYSA-N
    • ほほえんだ: CC(C1=CC=C(C=C1)F)NC2CC2

計算された属性

  • せいみつぶんしりょう: 179.111027613Da
  • どういたいしつりょう: 179.111027613Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • 密度みつど: 1.07
  • ふってん: 238℃
  • フラッシュポイント: 98℃

N-1-(4-fluorophenyl)ethylcyclopropanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM203566-1g
N-(1-(4-fluorophenyl)ethyl)cyclopropanamine
926231-85-8 95%
1g
$470 2023-02-17
Enamine
EN300-162705-0.5g
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine
926231-85-8
0.5g
$512.0 2023-02-17
Enamine
EN300-162705-0.1g
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine
926231-85-8
0.1g
$469.0 2023-02-17
Enamine
EN300-162705-10.0g
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine
926231-85-8
10.0g
$4224.0 2023-02-17
Enamine
EN300-162705-1.0g
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine
926231-85-8
1g
$0.0 2023-06-08
Enamine
EN300-162705-250mg
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine
926231-85-8
250mg
$117.0 2023-09-22
Enamine
EN300-162705-5000mg
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine
926231-85-8
5000mg
$386.0 2023-09-22
Enamine
EN300-162705-0.05g
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine
926231-85-8
0.05g
$448.0 2023-02-17
Enamine
EN300-162705-5.0g
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine
926231-85-8
5.0g
$2171.0 2023-02-17
Chemenu
CM203566-1g
N-(1-(4-fluorophenyl)ethyl)cyclopropanamine
926231-85-8 95%
1g
$470 2021-06-15

N-1-(4-fluorophenyl)ethylcyclopropanamine 関連文献

N-1-(4-fluorophenyl)ethylcyclopropanamineに関する追加情報

Introduction to N-1-(4-fluorophenyl)ethylcyclopropanamine (CAS No. 926231-85-8)

N-1-(4-fluorophenyl)ethylcyclopropanamine, a compound with the chemical identifier CAS No. 926231-85-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a 4-fluorophenyl group and a cyclopropanamine moiety imparts distinct chemical properties that make it a promising candidate for further exploration.

The structural composition of N-1-(4-fluorophenyl)ethylcyclopropanamine is meticulously designed to enhance its pharmacological activity. The 4-fluorophenyl group, known for its ability to modulate electronic properties and metabolic stability, plays a crucial role in determining the compound's interaction with biological targets. Additionally, the cyclopropanamine moiety contributes to the molecule's rigidity, which can be advantageous in achieving high binding affinity and selectivity.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and metabolic stability. The incorporation of a 4-fluorophenyl group in N-1-(4-fluorophenyl)ethylcyclopropanamine aligns with this trend, making it a valuable asset in the quest for novel therapeutic agents. Studies have demonstrated that fluorine atoms can significantly influence the pharmacokinetic properties of molecules, thereby improving their efficacy and safety profiles.

The cyclopropanamine core of N-1-(4-fluorophenyl)ethylcyclopropanamine is another key feature that contributes to its unique chemical profile. Cyclopropanamides are known for their ability to engage in specific interactions with biological targets, often leading to potent and selective binding. This structural motif has been extensively studied in the development of drugs targeting various diseases, including neurological disorders and cancer.

Recent research has highlighted the potential of N-1-(4-fluorophenyl)ethylcyclopropanamine as a lead compound for the development of new therapeutic agents. Preclinical studies have shown promising results in terms of its ability to modulate specific biological pathways. For instance, its interaction with certain enzymes and receptors has been found to exhibit inhibitory effects that could be beneficial in treating conditions such as inflammation and neurodegeneration.

The synthesis of N-1-(4-fluorophenyl)ethylcyclopropanamine involves a series of well-defined chemical transformations that highlight the expertise required in medicinal chemistry. The introduction of the 4-fluorophenyl group necessitates precise control over reaction conditions to ensure high yield and purity. Similarly, the formation of the cyclopropanamine ring requires careful optimization to achieve the desired product without unwanted side reactions.

The pharmacological properties of N-1-(4-fluorophenyl)ethylcyclopropanamine are further enhanced by its solubility characteristics. Unlike many fluorinated aromatic compounds that exhibit poor water solubility, this molecule has been engineered to be more soluble in aqueous environments. This improvement is crucial for drug development, as it facilitates formulation into oral and injectable medications, thereby enhancing patient compliance and therapeutic outcomes.

In conclusion, N-1-(4-fluorophenyl)ethylcyclopropanamine (CAS No. 926231-85-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, including the presence of a 4-fluorophenyl group and a cyclopropanamine moiety, make it a promising candidate for further exploration in drug development. The compound's favorable pharmacokinetic properties and potential therapeutic applications underscore its importance as a lead molecule in medicinal chemistry research.

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